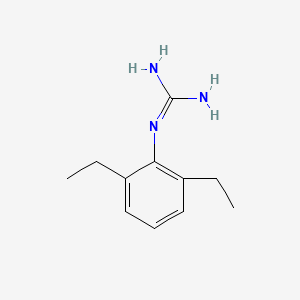
N-(2,6-Diethylphenyl)-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diethylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 2,6-diethylphenyl moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
The synthesis of 1-(2,6-Diethylphenyl)guanidine typically involves the reaction of 2,6-diethylphenylamine with a guanidylating agent. Common synthetic routes include:
Reaction with Carbodiimides: This method involves the addition of 2,6-diethylphenylamine to carbodiimides under mild conditions.
Thiourea Derivatives: Thiourea derivatives, such as S-methylisothiourea, can be used as guanidylating agents in the presence of metal catalysts.
Cyanamides: The reaction of 2,6-diethylphenylamine with cyanamides under harsh conditions can also yield the desired guanidine.
Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,6-Diethylphenyl)guanidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Diethylphenyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . The compound’s high basicity allows it to act as a strong organic base, enhancing the release of acetylcholine and modulating muscle cell membrane depolarization and repolarization .
Comparison with Similar Compounds
1-(2,6-Diethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
S-Methylisothiourea: A common guanidylating agent used in synthetic chemistry.
2-Aminoimidazolines: Cyclic guanidines with applications in medicinal chemistry.
The uniqueness of 1-(2,6-Diethylphenyl)guanidine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2,6-diethylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-3-8-6-5-7-9(4-2)10(8)14-11(12)13/h5-7H,3-4H2,1-2H3,(H4,12,13,14) |
InChI Key |
OZRHVTHRQURZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
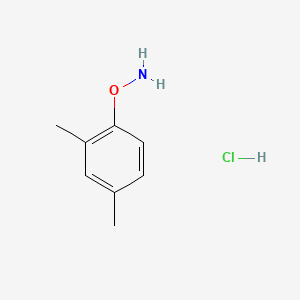
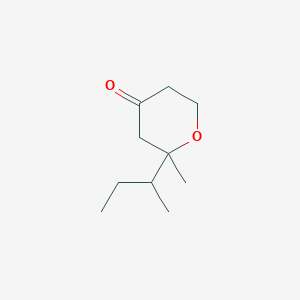

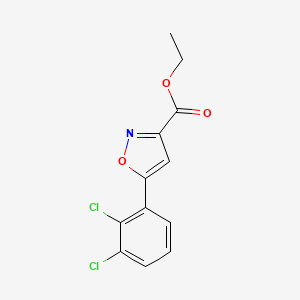
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
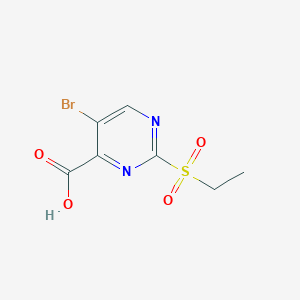

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
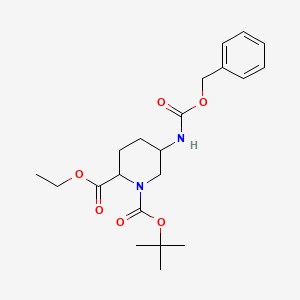
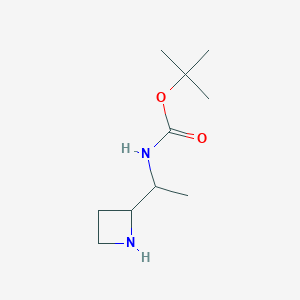
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)

